REACTION_SMILES
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[CH3:11][SiH:12]([CH3:13])[N:14]([CH3:15])[Si:16]([CH3:17])([CH3:18])[CH3:19].[ClH:32].[NH2:21][c:22]1[cH:23][c:24]2[c:29]([cH:30][cH:31]1)[C:27](=[O:28])[O:26][CH2:25]2.[NH:1]1[C:2](=[O:10])[CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21.[Na+:37].[Na:20].[O-:33][C:34]([OH:35])=[O:36].[O:38]=[CH:39][N:40]([CH3:41])[CH3:42]>>[NH:1]1[C:2](=[O:10])[C:3](=[C:27]2[O:26][CH2:25][c:24]3[cH:23][c:22]([NH2:21])[cH:31][cH:30][c:29]32)[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN([SiH](C)C)[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2c(c1)COC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Cc2ccccc2N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Nc1ccc2c(c1)COC2=C1C(=O)Nc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |